molecular formula C11H13N3O B13098455 1-benzyl-5-ethoxy-1H-1,2,3-triazole

1-benzyl-5-ethoxy-1H-1,2,3-triazole

Cat. No.: B13098455
M. Wt: 203.24 g/mol
InChI Key: QZXUJJHEMWXMMK-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethoxy-1H-1,2,3-triazole is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly for its potential as a potassium channel activator . Potassium channels, specifically the large conductance calcium-activated potassium (BK or MAXI-K) channels, represent a key therapeutic target. The activation of these channels induces membrane hyperpolarization and a reduction in cellular excitability, making BK channel activators a promising avenue for treating pathological conditions like asthma, hypertension, urge incontinence, and gastric hypermotility . The 1,2,3-triazole ring system is a privileged scaffold in drug discovery, known for its stability under acidic and basic conditions, its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, and its presence in compounds with a broad spectrum of activities, including anticancer, antifungal, and antiviral effects . As part of this important class of heterocycles, this compound serves as a valuable building block for synthesizing novel bioactive molecules and is a key intermediate for researchers exploring structure-activity relationships to develop new therapeutic agents . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-5-ethoxytriazole

InChI

InChI=1S/C11H13N3O/c1-2-15-11-8-12-13-14(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

QZXUJJHEMWXMMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=NN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

The ruthenium-based catalytic system is one of the most effective methods for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles, including 1-benzyl-5-ethoxy-1H-1,2,3-triazole. The catalyst Cp*RuCl(COD) (pentamethylcyclopentadienyl ruthenium chloride with cyclooctadiene) facilitates the cycloaddition between benzyl azide and an ethoxy-substituted alkyne (e.g., ethoxyacetylene or vinyl acetate derivatives) under mild conditions.

  • Reaction conditions: Typically performed in dichloroethane (DCE) at 45 °C for 30 minutes.
  • Yield: Good to excellent yields (~70-85%) of 1,5-disubstituted triazoles are reported.
  • Mechanism: The ruthenium catalyst activates the alkyne toward regioselective attack by the azide, favoring the formation of the 1,5-regioisomer over the 1,4-isomer common in copper-catalyzed AAC.

This method is advantageous for its regioselectivity and mild reaction conditions, making it suitable for sensitive functional groups.

Nickel-Catalyzed Cycloaddition

Nickel complexes, such as Cp2Ni combined with bidentate ligands like Xantphos, have been employed to catalyze the formation of 1,5-disubstituted triazoles from benzyl bromide, sodium azide, and alkynes.

  • Reaction conditions: Room temperature to mild heating in solvents like DMF.
  • Yield: Up to 71% yield reported for triazole formation.
  • Notes: The reaction proceeds via in situ formation of benzyl azide from benzyl bromide, followed by nickel-catalyzed cycloaddition with the alkyne.

This approach offers an alternative to ruthenium catalysis, especially in aqueous or polar aprotic solvents.

Zinc-Mediated Cycloaddition

Diethylzinc (ZnEt2) has been used to mediate regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles at room temperature.

  • Procedure: Terminal alkynes react with ZnEt2 to form ethylzinc alkynyl intermediates, which then react with azides to yield the triazole.
  • Advantages: Mild conditions, good functional group tolerance.
  • Limitations: Requires careful handling of organozinc reagents.

This method is less common but provides a gentle alternative for regioselective triazole synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Variants

While CuAAC typically yields 1,4-disubstituted triazoles, some protocols allow access to 1,5-disubstituted isomers or mixed substitution patterns through multicomponent or tandem reactions.

  • One-pot multi-component reactions: Combining benzyl bromide, sodium azide, alkynes, and other components in a sequential manner under copper catalysis can yield complex 1,5-disubstituted triazole hybrids, including ethoxy-substituted derivatives.
  • Reaction conditions: Room temperature stirring, followed by addition of copper sulfate and sodium ascorbate as catalysts.
  • Purification: Flash column chromatography with hexane/ethyl acetate mixtures.

This approach is useful for synthesizing libraries of triazole derivatives with diverse substituents.

Base-Mediated and Organocatalytic Methods

Base-catalyzed cycloaddition reactions have been reported for synthesizing 1,5-disubstituted 1,2,3-triazoles.

  • Conditions: Use of bases such as Cs2CO3 or organic bases in solvents like DMSO or DMF at room temperature or mild heating.
  • Catalysts: Amino acids like proline have been used as organocatalysts to promote the cycloaddition from unactivated ketones and azides.
  • Advantages: Avoids metal catalysts, environmentally friendly.
  • Limitations: Longer reaction times and sometimes lower yields compared to metal-catalyzed methods.

These methods are valuable for green chemistry approaches and for substrates sensitive to metal contamination.

Large-Scale and Industrially Relevant Processes

A patented process describes the preparation of 1-benzyl-1H-1,2,3-triazole via reaction of benzyl azide with vinyl acetate at 110–130 °C for 9–16 hours, followed by purification with ethyl acetate and hexane solvents.

  • Purification: Distillation under vacuum to obtain high purity product.
  • Debenzylation: Hydrogenation with Pd-C catalyst to remove benzyl protecting group if desired.
  • Scalability: The process is suitable for large-scale production with controlled reaction parameters.

Summary Table of Preparation Methods

Method Catalyst/Conditions Substrates Yield (%) Notes
Ruthenium-Catalyzed AAC Cp*RuCl(COD), DCE, 45 °C, 30 min Benzyl azide + ethoxyalkyne 70–85 High regioselectivity for 1,5-triazoles
Nickel-Catalyzed AAC Cp2Ni/Xantphos, DMF, RT, 2 h Benzyl bromide + NaN3 + alkyne ~71 In situ azide formation, aqueous conditions
Zinc-Mediated Cycloaddition ZnEt2, N-methylimidazole, RT Terminal alkyne + azide Moderate Mild conditions, organozinc intermediates
Copper-Catalyzed Multi-Component CuSO4, sodium ascorbate, RT, 24 h Benzyl bromide + NaN3 + alkyne + others Variable One-pot synthesis of triazole hybrids
Base-Catalyzed / Organocatalytic Cs2CO3 or proline, DMSO or DMF, RT Azides + alkynes or ketones Moderate Metal-free, green chemistry approach
Industrial Scale Process Thermal, 110–130 °C, 9–16 h Benzyl azide + vinyl acetate High Scalable, distillation purification

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
1-benzyl-5-ethoxy-1H-1,2,3-triazole derivatives have been investigated for their potential as antiviral agents. Triazole compounds are known to exhibit significant antiviral properties against various viruses, including HIV. For instance, studies have shown that triazole-based pharmacophores can enhance the efficacy of antiviral drugs by improving their binding affinity and selectivity .

Antifungal Properties
The compound has also been explored for its antifungal activity. Research indicates that triazole derivatives can inhibit fungal growth effectively, making them suitable candidates for developing antifungal medications. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can lead to enhanced antifungal potency .

Agrochemical Applications

Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its effectiveness against various plant pathogens. Its application can help manage crop diseases effectively while minimizing environmental impact .

Herbicides
Additionally, triazole compounds have shown potential as herbicides. They can disrupt the growth of unwanted plants by interfering with specific metabolic pathways. The versatility of this compound makes it a candidate for further research in this area .

Material Science Applications

Corrosion Inhibition
Triazole derivatives have been studied for their ability to act as corrosion inhibitors for metals such as copper and steel. This compound exhibits promising results in protecting metal surfaces from corrosion in acidic environments. The effectiveness of these compounds is attributed to their ability to form protective films on metal surfaces .

Polymer Chemistry
In polymer science, triazoles are incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymer systems can improve thermal stability and mechanical strength .

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntiviral agentsEnhanced binding affinity against HIV
Antifungal agentsEffective inhibition of fungal growth
AgrochemicalsFungicidesEffective against plant pathogens
HerbicidesDisruption of metabolic pathways in unwanted plants
Material ScienceCorrosion inhibitorsProtective films on metal surfaces
Polymer additivesImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and evaluated their antiviral activity against HIV. The results indicated that certain derivatives exhibited IC50 values lower than those of existing antiviral drugs, highlighting their potential for further development .

Case Study 2: Corrosion Inhibition
Research conducted at a university evaluated the corrosion inhibition efficiency of this compound on copper surfaces exposed to acidic solutions. The findings demonstrated a significant reduction in corrosion rates compared to untreated samples, suggesting its effectiveness as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethoxy-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in pathogens .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituent type, position, and electronic effects, as summarized below:

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
1-Benzyl-5-ethoxy-1H-1,2,3-triazole R1: Benzyl; R2: Ethoxy (C5) Enhanced solubility, moderate lipophilicity
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole R1: 4-Methoxybenzyl; R2: 4-Methylphenyl (C5) Structural stability via NMR analysis
1-Benzyl-5-iodo-4-propyl-1H-1,2,3-triazole R1: Benzyl; R2: Iodo (C5), Propyl (C4) Radiopharmaceutical potential (18F labeling)
9c (Selective CA-II inhibitor) R1: Varied; R2: 4-Bromophenyl Selective hCA-II inhibition (IC50: 11.1 µM)
4-Difluoromethyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole R1: 2,5-Dimethoxyphenyl; R2: Difluoromethyl (C4) Enhanced bioavailability via fluorination

Key Comparisons

  • Iodo substituents (e.g., 1-benzyl-5-iodo-4-propyl-1H-1,2,3-triazole) enable radiosynthesis for imaging applications but introduce steric bulk .
  • Biological Activity: Substitutions at C5 significantly influence target engagement. For instance, 4-bromophenyl in compound 9c enhances carbonic anhydrase-II (CA-II) inhibition selectivity, while ethoxy may favor interactions with hydrophilic enzyme pockets . Fluorinated analogues (e.g., difluoromethyl in ) exhibit improved metabolic stability and bioavailability compared to non-fluorinated derivatives.
  • Synthetic Accessibility :

    • Ethoxy-substituted triazoles are typically synthesized via CuAAC, whereas iodinated derivatives require halogen-exchange reactions (e.g., iodine-fluorine exchange for radiopharmaceuticals) .

Research Findings and Data

  • Enzyme Inhibition : Triazole derivatives with aryl substituents (e.g., 4-bromophenyl in 9c) show competitive inhibition of CA-II (Ki: 8.2 µM), outperforming alkyl-substituted analogues due to enhanced hydrophobic interactions .
  • Antimicrobial Activity : Metronidazole-triazole hybrids demonstrate potent activity against anaerobic pathogens, with MIC values as low as 0.5 µg/mL, though ethoxy-substituted variants require further evaluation .
  • Physicochemical Properties : Ethoxy groups improve aqueous solubility (logP ~1.5) compared to lipophilic benzyl or aryl derivatives (logP ~3.0–4.5), critical for drug bioavailability .

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